rhodium(3+);trinitrate;hydrate
Description
Significance in Contemporary Chemical Science
The importance of rhodium(III) nitrate (B79036) hydrate (B1144303) in modern chemical science is multifaceted. It is highly valued for its catalytic properties, serving as a precursor for the synthesis of both homogeneous and heterogeneous rhodium-based catalysts. chemimpex.comsmolecule.com These catalysts are instrumental in a variety of organic synthesis reactions, including hydrogenation and hydroformylation, where they enhance reaction rates and selectivity. chemimpex.comsigmaaldrich.comsigmaaldrich.com The ability of rhodium catalysts to facilitate the formation of carbon-carbon bonds is particularly noteworthy in the development of complex molecules. chemimpex.com
In the realm of materials science, rhodium(III) nitrate hydrate is employed in the development of advanced materials and high-quality rhodium coatings through processes like electroplating. chemimpex.com These coatings are prized for their high thermal stability and resistance to corrosion. chemimpex.comchemimpex.com Furthermore, the compound is a key player in the push for green chemistry, with research focused on developing next-generation, sustainable catalysts for more efficient and environmentally friendly chemical transformations. pubcompare.ai
Scope of Academic Inquiry for Rhodium(III) Nitrate Hydrate Systems
Academic research involving rhodium(III) nitrate hydrate is broad and encompasses several key areas. A primary focus is its application as a precursor for creating sophisticated catalysts. sigmaaldrich.comsigmaaldrich.com For instance, it is used to synthesize rhodium-doped catalysts for various chemical transformations and bimetallic catalysts, such as Fe-Rh/TiO₂ for hydrogenation reactions and Rh/Co for ethene hydroformylation. sigmaaldrich.comsigmaaldrich.com
The speciation of rhodium(III) in aqueous solutions, including nitrate solutions, is another significant area of study. Researchers utilize techniques like X-ray diffraction and Raman spectroscopy to understand the structure and coordination of rhodium ions in solution, which is crucial for controlling its reactivity and application in catalysis and electrodeposition. acs.orgresearchgate.net
Furthermore, academic inquiry extends to its use in nanotechnology for the synthesis of nanoparticles and in electrocatalysis. pubcompare.ai Its role in the electrodeposition of copper and rhodium simultaneously from aqueous nitrate solutions highlights its potential in electrochemical applications, including energy storage and conversion technologies. chemimpex.comsigmaaldrich.comsigmaaldrich.com The compound is also investigated for its part in organometallic chemistry and as a reagent in analytical chemistry. chemimpex.compubcompare.ai
Data Tables
Table 1: Chemical Identifiers for Rhodium(III) Nitrate Hydrate
| Identifier | Value |
| IUPAC Name | rhodium(3+);trinitrate;hydrate |
| CAS Number | 10139-58-9 (anhydrous), 13465-43-5 (hydrate) |
| Molecular Formula | Rh(NO₃)₃·xH₂O |
| Molecular Weight | 288.92 g/mol (anhydrous basis) |
| InChI | 1S/3NO3.H2O.Rh/c32-1(3)4;;/h;;;1H2;/q3-1;;+3 |
| InChIKey | QKLCKVVKVHCMIC-UHFFFAOYSA-N |
| Canonical SMILES | N+([O-])[O-].N+([O-])[O-].N+([O-])[O-].[Rh+3].O |
Source: chemimpex.comsigmaaldrich.comnih.gov
Table 2: Key Research Applications of Rhodium(III) Nitrate Hydrate
| Application Area | Specific Use | Research Focus |
| Catalysis | Precursor for homogeneous and heterogeneous catalysts | Hydrogenation, hydroformylation, oxidation reactions, green chemistry catalysts. chemimpex.compubcompare.aisigmaaldrich.comsigmaaldrich.com |
| Materials Science | Precursor for rhodium coatings and advanced materials | Electroplating for corrosion resistance, synthesis of nanoparticles. chemimpex.compubcompare.ai |
| Electrochemistry | Component in electrodeposition solutions | Simultaneous deposition of metals, energy storage and conversion. chemimpex.comsigmaaldrich.comsigmaaldrich.com |
| Synthetic Chemistry | Starting material for rhodium compounds | Synthesis of fine chemicals and complex organic molecules. chemimpex.comchemimpex.com |
| Analytical Chemistry | Reagent | Detection and quantification of other elements. chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
rhodium(3+);trinitrate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.H2O.Rh/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCKVVKVHCMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Rh+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3O10Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Applications
Precursor Role in Rhodium-Based Catalyst Synthesis
Rhodium(III) nitrate (B79036) hydrate (B1144303) serves as a versatile starting material for the creation of a wide array of rhodium-based catalysts. sigmaaldrich.commatthey.com Its utility stems from its solubility and the ease with which the rhodium ion can be incorporated into various support materials or combined with other metals to form complex catalytic structures.
Synthesis of Doped and Bimetallic Catalysts
The compound is frequently employed to synthesize rhodium-doped catalysts and bimetallic systems, which often exhibit enhanced catalytic activity and selectivity compared to their monometallic counterparts. sigmaaldrich.comsigmaaldrich.com
One notable application is in the preparation of Iron-Rhodium (Fe-Rh) catalysts supported on titanium dioxide (TiO₂). sigmaaldrich.com In this synthesis, rhodium(III) nitrate hydrate is used in conjunction with iron(III) nitrate nonahydrate. The resulting Fe-Rh/TiO₂ catalysts have shown significant utility in hydrogenation reactions. sigmaaldrich.com
Another significant example is the synthesis of bimetallic Rhodium-Cobalt (Rh-Co) catalysts. These are prepared by combining rhodium(III) nitrate hydrate with cobalt(II) nitrate hexahydrate. sigmaaldrich.comsigmaaldrich.com Bimetallic Rh-Co catalysts have demonstrated high activity and selectivity in processes such as ethene hydroformylation. sigmaaldrich.commdpi.com
The synthesis of bimetallic Palladium-Rhodium (Pd-Rh) nanoparticles is another area where rhodium precursors are crucial. rsc.orgresearchgate.net These materials can be synthesized with varying Pd:Rh ratios and have shown promise in applications such as the dehydrogenation of formic acid. researchgate.net
Table 1: Examples of Doped and Bimetallic Catalysts from Rhodium(III) Nitrate Hydrate
| Catalyst | Co-precursor | Support | Application |
|---|---|---|---|
| Fe-Rh | Iron(III) nitrate nonahydrate | TiO₂ | Hydrogenation sigmaaldrich.com |
| Rh-Co | Cobalt(II) nitrate hexahydrate | - | Ethene Hydroformylation sigmaaldrich.comsigmaaldrich.com |
| Pd-Rh | Palladium precursors | Carbon Nanofibers | Formic Acid Dehydrogenation researchgate.net |
Applications in Hydroformylation and Hydrogenation Catalyst Development
Rhodium-based catalysts are paramount in industrial hydroformylation, also known as the 'oxo' process, which involves the conversion of alkenes, carbon monoxide, and hydrogen into aldehydes. researchgate.net The adoption of rhodium-based catalyst systems has offered significant cost benefits over traditional cobalt catalysts by allowing for lower pressure conditions, resulting in improved efficiency and energy savings. researchgate.net Rhodium(III) nitrate hydrate is a key precursor for developing these highly active catalysts. sigmaaldrich.comsigmaaldrich.com
In hydrogenation reactions, catalysts derived from rhodium(III) nitrate hydrate are also highly effective. For instance, the aforementioned Fe-Rh/TiO₂ catalysts are specifically designed for hydrogenation processes. sigmaaldrich.com The versatility of rhodium complexes allows for their application in a range of hydrogenation reactions, including the reduction of aromatic compounds. researchgate.net
Electrochemical Deposition Applications
Rhodium(III) nitrate hydrate is also utilized in the field of electrochemistry, particularly for the deposition of rhodium coatings and the formation of bimetallic layers through co-electrodeposition.
Rhodium Coating Technologies
Electrodeposition is a common technique for applying thin, durable, and corrosion-resistant coatings of rhodium onto various substrates. While rhodium sulfate (B86663) and chloride solutions are also used, rhodium nitrate solutions offer an alternative for specific applications. researchgate.netresearchgate.net The process involves the reduction of Rh(III) complexes at the cathode to deposit metallic rhodium. researchgate.net The characteristics of the resulting rhodium layer, such as brightness and adhesion, depend on the bath composition and operating conditions. researchgate.net
Co-Electrodeposition Processes
Rhodium(III) nitrate hydrate can be used for the simultaneous electrodeposition of rhodium with other metals to create bimetallic coatings with tailored properties. sigmaaldrich.com An example of this is the co-electrodeposition of Copper (Cu) and Rhodium (Rh) from an aqueous nitrate solution. sigmaaldrich.comsigmaaldrich.com This process allows for the formation of Cu-Rh alloys, which can have applications in areas such as catalysis and electronics.
Advanced Synthetic Strategies for Rhodium(III) Nitrate Complexes
Recent research has focused on the synthesis and characterization of novel rhodium(III) nitrate complexes, moving beyond the simple hydrated salt. These advanced strategies aim to create complexes with specific coordination environments and properties, which can open up new applications in catalysis and materials science. researchgate.netresearchgate.net
A significant development has been the synthesis of a series of anionic rhodium(III) nitrate complexes by reacting a "rhodium nitrate solution" with quaternary ammonium (B1175870) nitrates. researchgate.netresearchgate.net This approach has led to the isolation and characterization of complexes with four or five coordinated nitrato ligands, which were previously unknown for soluble rhodium(III) species. researchgate.netresearchgate.net Additionally, the first example of a hexaaquarhodium(III) nitrate complex was synthesized through this methodology. researchgate.netresearchgate.net
The high solubility of these newly synthesized complexes enhances their potential for use in homogeneous catalysis, as well as in photo- and electrochemistry. researchgate.netresearchgate.net The ability to control the number of nitrate ligands coordinated to the rhodium center allows for the fine-tuning of the complex's reactivity.
Table 2: Novel Rhodium(III) Nitrate Complexes
| Complex | Counter-ion | Key Feature |
|---|---|---|
| trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄] | Tetramethylammonium (B1211777) | First soluble complex with four coordinated nitrato ligands researchgate.netresearchgate.net |
| [(C₂H₅)₄N]₂[Rh(H₂O)(NO₃)₅] | Tetraethylammonium (B1195904) | First soluble complex with five coordinated nitrato ligands researchgate.netresearchgate.net |
| [(CH₃)₄N]₂[Rh(H₂O)(NO₃)₅] | Tetramethylammonium | First soluble complex with five coordinated nitrato ligands researchgate.netresearchgate.net |
| [(CH₃)₄N]Na₂[Rh(H₂O)₆](NO₃)₆ | Tetramethylammonium and Sodium | First hexaaquarhodium(III) nitrate complex researchgate.netresearchgate.net |
Synthesis of Soluble Rhodium(III) Nitrate and Aquanitrate Complexes
The preparation of soluble rhodium(III) nitrate solutions is a fundamental step for many of its applications. A common method involves dissolving rhodium(III) hydroxide (B78521) in nitric acid. nih.govnih.govnih.gov Alternative approaches include dissolving rhodium black in sulfuric acid, followed by precipitation of rhodium hydroxide and subsequent dissolution in nitric acid. nih.govnih.gov These solutions contain various hexacoordinated rhodium(III) aqua and nitrate complexes. wikipedia.org
From these "rhodium nitrate solutions," a number of distinct, soluble rhodium(III) nitrate and aquanitrate complexes have been synthesized and characterized. The reaction of these solutions with salts such as tetramethylammonium nitrate ((CH₃)₄NNO₃) and tetraethylammonium nitrate ((C₂H₅)₄NNO₃) has yielded several novel complexes. rsc.org These represent some of the first examples of soluble rhodium(III) complexes with a high number of coordinated nitrato ligands. rsc.org The high solubility of these synthesized complexes enhances their value for further synthetic applications. rsc.org
Below is a table summarizing some of the synthesized soluble rhodium(III) nitrate and aquanitrate complexes.
| Complex Formula | Counter-ion | Significance |
| trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄] | Tetramethylammonium | First example of a soluble Rh(III) complex with four coordinated nitrato ligands. rsc.org |
| [(CH₃)₄N]Na₂Rh(H₂O)₆₆ | Tetramethylammonium, Sodium | First example of a hexaaquarhodium(III) nitrate complex. rsc.org |
| [(C₂H₅)₄N]₂[Rh(H₂O)(NO₃)₅] | Tetraethylammonium | First example of a soluble Rh(III) complex with five coordinated nitrato ligands. rsc.org |
| [(CH₃)₄N]₂[Rh(H₂O)(NO₃)₅] | Tetramethylammonium | Another example of a soluble Rh(III) complex with five coordinated nitrato ligands. rsc.org |
This table is generated based on the data from the text.
Synthesis of Novel Coordination Complexes
Rhodium(III) nitrate solutions are valuable starting materials for the synthesis of a broader range of coordination complexes. The nitrate ligands in the aquanitrate complexes can be substituted by other ligands, allowing for the formation of new compounds. While rhodium(III) chloride is traditionally a common precursor for many rhodium complexes, rhodium(III) nitrate offers an alternative route, particularly in contexts where chloride ions are undesirable.
The high solubility and reactivity of rhodium(III) aquanitrate complexes make them significant for applications in areas like homogeneous catalysis and bioinorganic chemistry. rsc.org The equilibria in these solutions involve the substitution of water molecules by nitrate ions, forming a series of [Rh(H₂O)₆₋ₓ(NO₃)ₓ]⁽³⁻ˣ⁾ complexes. rsc.org This dynamic nature can be harnessed to introduce other ligands. For instance, the synthesis of various rhodium(III) chloroamines has been achieved through reactions involving ligand substitution, showcasing the versatility of rhodium(III) precursors in forming diverse coordination spheres. Although many syntheses start from rhodium(III) chloride, the principles of ligand substitution are broadly applicable.
Formation of Rhodium Nanoparticles from Nitrate Precursors
Rhodium(III) nitrate is utilized as a precursor for the synthesis of rhodium nanoparticles (Rh NPs). wikipedia.org Simple metal salts, including nitrates, are commonly employed for creating platinum group metal nanoparticles due to their solubility, which is a key factor in achieving the desired concentration of the metal precursor in the reaction mixture. rsc.org
The general methodology involves the chemical reduction of the rhodium(III) ions from the nitrate precursor in a solution. Various methods can be employed for this reduction. For example, hydrothermal synthesis using nontoxic supercritical water offers a green chemistry approach to producing uniform Rh NPs. nih.gov Another common technique is the polyol process, where a polyol such as ethylene (B1197577) glycol acts as both the solvent and the reducing agent. nih.gov The synthesis often includes a stabilizing agent, like polyvinylpyrrolidone (B124986) (PVP), to control the size and prevent the agglomeration of the nanoparticles. rsc.org
The choice of precursor, reducing agent, and reaction conditions (e.g., temperature) can influence the size, shape, and crystallographic structure of the resulting rhodium nanoparticles. nih.govrsc.org These nanoparticles are of significant interest for their catalytic properties in various reactions, including the reduction of nitroarenes. nih.gov
Coordination Chemistry and Solution Speciation of Rhodium Iii Nitrate Hydrate
Complexation Equilibria and Ligand Substitution Kinetics
In aqueous solutions, the rhodium(III) ion exists as the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺. The introduction of nitrate (B79036) ions leads to a stepwise replacement of the coordinated water molecules.
The interaction between the rhodium(III) aqua ions and nitrate ligands in nitric acid solutions results in the formation of various mononuclear aquanitrate complexes. researchgate.net The general equilibrium for this substitution process can be represented as:
[Rh(H₂O)₆]³⁺ + nNO₃⁻ ⇌ [Rh(H₂O)₆₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ + nH₂O
Studies using ¹⁰³Rh and ¹⁵N NMR, as well as Raman spectroscopy, have identified mononuclear complexes with n values ranging from 1 to 4 as the predominant rhodium(III) species in solutions with metal concentrations between 0.2 and 1.3 M. researchgate.netresearchgate.net The extent of nitrate coordination is directly influenced by the nitric acid concentration. For instance, in 1-6 M HNO₃, the mononitrato complex, [Rh(H₂O)₅(NO₃)]²⁺, is the most abundant species, with minor amounts of dinitrato complexes. researchgate.net As the concentration of HNO₃ increases to 12 M or higher, the di- and trinitrato complexes become dominant. researchgate.net
The thermodynamic stability of the various aquanitrate species has been estimated, revealing a decrease in stability constants (βi) as the number of coordinated nitrate groups increases. researchgate.netresearchgate.net The kinetics of the substitution of nitrate ligands by water molecules have also been investigated, providing insights into the lability of these complexes. researchgate.netresearchgate.net
The dynamics of the water-for-nitrate substitution process have been studied at elevated temperatures, indicating that the equilibrium is sensitive to thermal conditions. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to thoroughly analyze the kinetics and thermodynamics of the ligand substitution for the entire series of [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾ complexes (where x = 0–6). researchgate.netresearchgate.net
| Species (i) | Isomer | Approximate Stability Constant (βi) |
|---|---|---|
| 1 | - | ~10⁰ |
| 2 | cis | ~10⁻¹ |
| trans | ~10⁻¹ – 10⁻² | |
| 3 | mer | ~10⁻² |
| fac | ~10⁻² | |
| 4 | cis | ~10⁻⁴ |
| trans | ~10⁻⁴ |
Data sourced from studies of rhodium(III) solutions equilibrated for extended periods. researchgate.netresearchgate.net
Structural Characterization of Rhodium(III) Nitrate Complexes
The structural characterization of rhodium(III) nitrate complexes has been accomplished through various techniques, including X-ray crystallography, leading to the identification of both mononuclear and polynuclear species with diverse coordination environments.
In nitric acid solutions, mononuclear complexes of the type [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ are the primary species identified. researchgate.netresearchgate.net However, under conditions of increased pH, such as the addition of a base to aqueous solutions of [Rh(H₂O)₆]³⁺, polynuclear species are formed through hydrolytic polymerization. acs.org One of the key species formed is the doubly bridged hydrolytic dimer, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺. acs.orgacs.org Further aging of rhodium(III) solutions in the presence of a base can lead to the formation of trinuclear aqua ions. rsc.orgresearchgate.net These trinuclear oligomers can exist in several structural forms, including triangular arrangements of rhodium centers linked by μ-OH bridges. rsc.orgresearchgate.net
A number of hydrated and anionic rhodium(III) nitrate complexes have been synthesized and structurally characterized, often by co-crystallization with large counter-ions. wikipedia.org These solid-state structures provide definitive evidence for the coordination modes of the nitrate ligands. The nitrate ion can coordinate to the rhodium(III) center in either a monodentate or a bidentate fashion. researchgate.netresearchgate.net
For example, in the complex salt Rb₄[trans-[Rh(H₂O)₂(NO₃)₄][Rh(NO₃)₆]], X-ray powder diffraction revealed monodentate coordination of the nitrato ligands in both the trans-[Rh(H₂O)₂(NO₃)₄]⁻ and the [Rh(NO₃)₆]³⁻ anions. researchgate.net In contrast, the structure of Cs₂[Rh(NO₃)₅] was found to contain both unidentate and bidentate coordinated nitrate ions. researchgate.net The synthesis of complexes with large organic cations has also yielded soluble rhodium(III) complexes with four and five coordinated nitrato ligands, such as trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄] and [(C₂H₅)₄N]₂[Rh(H₂O)(NO₃)₅]. researchgate.netresearchgate.net
| Complex Formula | Nitrate Coordination Mode(s) | Key Structural Features |
|---|---|---|
| trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄] | Monodentate researchgate.net | Anionic complex with two aqua ligands in trans positions. researchgate.net |
| [(C₂H₅)₄N]₂[Rh(H₂O)(NO₃)₅] | Not explicitly stated | Anionic complex with five nitrato ligands. researchgate.net |
| Rb₄[trans-[Rh(H₂O)₂(NO₃)₄][Rh(NO₃)₆]] | Monodentate researchgate.net | Contains two distinct rhodium complex anions. researchgate.netwikipedia.org |
| Cs₂[Rh(NO₃)₅] | Unidentate and Bidentate researchgate.net | Anionic pentanitrato complex. researchgate.netwikipedia.org |
| [(CH₃)₄N]Na₂Rh(H₂O)₆₆ | Not applicable (counter-ion) | Contains the hexaaquarhodium(III) cation. researchgate.net |
Hydrolytic Polymerization Phenomena
When the pH of an aqueous solution containing [Rh(H₂O)₆]³⁺ is increased, the aqua ligands undergo deprotonation, leading to the formation of hydroxo species that can bridge between metal centers. This process, known as hydrolytic polymerization or olation, results in the formation of various polynuclear rhodium(III) species. acs.org
The initial and most well-characterized product is the dimeric ion, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺, which features two rhodium centers bridged by two hydroxide (B78521) ligands. acs.orgacs.org
Further polymerization can lead to the formation of trinuclear aqua ions. rsc.orgresearchgate.net Solution studies using techniques such as ¹⁰³Rh NMR and UV-Vis spectroscopy have shown that these trinuclear species can exist in several different structural forms. rsc.orgresearchgate.net One identified form consists of a triangular arrangement of rhodium atoms, where each is linked by a single μ-OH bridge. rsc.orgresearchgate.net Upon heating, this can transform into another triangular structure where two rhodium centers are linked by two μ-OH bridges, and each of these is connected to the third rhodium center by a single μ-OH bridge. rsc.orgresearchgate.net At higher pH, a symmetric structure where the three rhodium centers are linked by a single μ₃-OH group and further bridged in pairs by μ-OH groups can form. rsc.orgresearchgate.net The interconversion between these forms is dependent on both pH and temperature. rsc.orgresearchgate.net
Formation and Characterization of Oligomeric Rhodium(III) Aqua Ions
In aqueous solutions, particularly when the pH is raised, monomeric rhodium(III) aqua ions undergo hydrolytic polymerization to form oligomeric species. researchgate.net A significant body of research has focused on the characterization of a trinuclear rhodium(III) aqua ion, which has been shown to exist in several structural forms. researchgate.net
Initial aging of Rh³⁺ solutions in a basic medium, followed by ion-exchange chromatography, isolates a trinuclear oligomer. researchgate.net This species is characterized by a triangular arrangement of three rhodium(III) centers. In one identified form (designated as form 4 ), the rhodium centers are linked to each other by single µ-OH (bridging hydroxide) groups. researchgate.net The characterization of this species is supported by multiple analytical techniques, which reveal a structure with two distinct rhodium environments in a 2:1 ratio. This asymmetry is rationalized by the stabilization of a specific conformation through strong hydrogen bonding between a terminal water or hydroxide ligand and a bridging µ-OH group. researchgate.net
Another form of the trinuclear ion (designated as form 5 ) is proposed to have a more symmetric structure. This form is characterized by the three rhodium(III) centers being linked by a single µ₃-OH group, with pairs of rhodium atoms also connected by a µ-OH bridge. researchgate.net
The formation of these oligomers is a key aspect of the solution chemistry of rhodium(III), demonstrating its tendency to move beyond simple monomeric aqua ions to more complex, bridged structures. The specific nature of the oligomer formed is highly dependent on the solution conditions, such as pH and temperature. researchgate.net
Structural Transformations and Intramolecular Processes
The oligomeric rhodium(III) aqua ions are not static in solution but can undergo significant structural transformations and intramolecular processes. These transformations are often driven by changes in pH and temperature and represent a dynamic equilibrium between different forms. researchgate.net
A notable transformation is the irreversible intramolecular condensation of the singly bridged trinuclear ion (form 4 ). Upon heating, this species converts into a new ion (designated as form 3 ). This transformation is accompanied by distinct changes in the spectroscopic properties of the solution. The proposed structure for form 3 also consists of a triangular arrangement of rhodium atoms, but with a different bridging scheme: two magnetically equivalent rhodium(III) centers are linked by two µ-OH bridges, and each of these is connected to the third rhodium center via a single µ-OH bridge. researchgate.net
The pH of the solution plays a critical role in directing these transformations. For instance, at high pH, form 3 can transform into the more symmetric µ₃-OH bridged ion (form 5 ). Kinetic studies of the condensation of form 4 show that the rate of transformation increases with pH. This is consistent with a mechanism involving two pathways, which are attributed to the reaction of singly and doubly deprotonated forms of the trinuclear complex. researchgate.net These intramolecular processes highlight the complex reactivity of polynuclear rhodium(III) aqua ions in solution.
Spectroscopic and Diffraction Analysis in Solution Chemistry
A variety of advanced analytical techniques are employed to elucidate the complex speciation of rhodium(III) nitrate hydrate (B1144303) in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, Raman and UV/Visible spectroscopy, and X-ray diffraction studies provide complementary information on the structure, bonding, and dynamic behavior of the different rhodium species present.
Nuclear Magnetic Resonance (NMR) Studies
¹⁰³Rh NMR spectroscopy is a particularly powerful tool for probing the immediate coordination environment of the rhodium nucleus. Due to its very wide chemical shift range, the ¹⁰³Rh chemical shift is highly sensitive to changes in the ligands, coordination geometry, and the nature of bridging groups. huji.ac.il
Studies on the trinuclear rhodium(III) aqua ions have successfully used ¹⁰³Rh NMR to distinguish between different structural forms. researchgate.net The distinct magnetic environments of the rhodium centers in the proposed structures give rise to characteristic NMR signals. For example, the transformation of form 4 to form 3 upon heating is clearly observed in the ¹⁰³Rh NMR spectrum. researchgate.net
| Species | Proposed Structure | ¹⁰³Rh Chemical Shifts (δ) | Signal Ratio |
| Form 4 | Triangular Rh₃, each linked by one µ-OH bridge | 9964 ppm, 10000 ppm | 2:1 |
| Form 3 | Triangular Rh₃, two Rh linked by two µ-OH bridges, each linked to the third by one µ-OH bridge | 9671 ppm, 9841 ppm | 1:2 |
| Form 5 | Triangular Rh₃, linked by a single µ₃-OH group and µ-OH bridges between pairs of Rh atoms | 10049 ppm | 1 |
In nitric acid solutions, NMR studies (including ¹⁰³Rh and ¹⁵N) have been instrumental in identifying a series of mononuclear complexes, [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ (where n = 1–4), as the predominant species in solutions with rhodium concentrations in the range of 0.2–1.3 M. researchgate.net The distribution of these species is strongly dependent on the concentration of nitric acid. researchgate.net
Raman and UV/Visible Spectroscopy
Raman and UV/Visible (UV/Vis) spectroscopy provide valuable insights into the vibrational modes of the ligands and the electronic transitions of the rhodium(III) center, respectively. These techniques are sensitive to the coordination of nitrate ions and changes in the structure of polynuclear species.
In studies of rhodium(III) nitrate solutions, Raman spectroscopy has been used to confirm the presence of nitrate groups bonded to the rhodium(III) ion. acs.org The vibrational modes of the nitrate ion are altered upon coordination to a metal center, and these changes can be detected in the Raman spectrum.
UV/Vis spectroscopy is used to monitor the electronic structure of the rhodium(III) complexes. The d-d electronic transitions of the Rh(III) center are sensitive to the ligand field environment. The transformation between different forms of the trinuclear aqua ion is accompanied by distinct changes in their UV/Vis spectra, corroborating the structural changes observed by NMR. researchgate.net For instance, the conversion of form 3 to form 5 at high pH is marked by a noticeable change in the UV/Vis spectrum. researchgate.net Similarly, in nitric acid solutions, UV-Vis spectroscopy has been used to study the formation of an octahedral bidentate complex, [Rh(NO₃)₃]. researchgate.net
X-ray Diffraction Studies
X-ray diffraction (XRD) on aqueous solutions provides direct information about the structure of dissolved species, yielding data on interatomic distances and coordination numbers. Large-angle X-ray scattering (LAXS) has been used to characterize the hydration shell of the Rh(III) ion in solution. acs.org
Combined X-ray scattering and Raman spectroscopy studies on aqueous rhodium(III) nitrate solutions have led to the proposal of a dimeric species being present. acs.org The interpretation of both sets of data together supported a model of a bridged dimer over monomeric Rh-ONO₂ contacts. The analysis of the radial distribution functions obtained from X-ray scattering provided key interatomic distances. acs.org
| Interaction | Distance (Å) |
| Rh-O (first hydration shell) | ~2.05 |
| O-O (within hydration shell) | ~2.90-3.0 |
| Rh-Rh (in proposed dimer) | ~3.65-3.7 |
| Rh-O (second hydration shell) | ~4.05 |
Furthermore, X-ray crystallography on solid-state compounds isolated from these solutions provides crucial structural benchmarks. For example, the structure of Rb₄[trans-[Rh(H₂O)₂(NO₃)₄][Rh(NO₃)₆]] was solved from powder X-ray diffraction data, confirming the monodentate coordination of the nitrato ligands in both the anionic complexes. researchgate.netwikipedia.org
Catalytic Applications in Advanced Chemical Transformations
Catalytic Applications in Organic Synthesis
Rhodium catalysts derived from rhodium(III) nitrate (B79036) hydrate (B1144303) demonstrate significant utility and versatility in organic synthesis, facilitating the construction of complex molecular architectures through various bond-forming and redox reactions.
Carbon-Carbon Bond Formation Methodologies
Rhodium(III)-catalyzed reactions are prominent in carbon-carbon bond formation, primarily through the mechanism of C-H bond activation. researchgate.netnih.gov This approach offers an atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized substrates like organohalides and organometallic reagents. unt.eduosti.gov In these transformations, a rhodium catalyst facilitates the direct coupling of arenes with unsaturated partners such as alkenes and alkynes. researchgate.net
The process typically involves a heteroatom-directed C-H activation. A chelating group on the substrate directs the rhodium catalyst to a specific C-H bond, leading to the formation of a metallacyclic intermediate. nih.gov Subsequent steps involving olefin insertion and reductive elimination complete the catalytic cycle to yield the C-C coupled product. nih.gov This methodology is distinguished by its high functional group tolerance and broad synthetic utility. unt.edu
| Key Feature | Description | Significance |
|---|---|---|
| Mechanism | Heteroatom-directed C-H bond activation. researchgate.netnih.gov | Allows for high regioselectivity and functionalization of otherwise inert C-H bonds. |
| Reactants | Arenes and unsaturated partners (alkenes, alkynes). researchgate.net | Utilizes readily available starting materials. |
| Advantages | Atom economy, high functional group tolerance, reduced toxic by-products. unt.eduosti.gov | Contributes to more sustainable and efficient synthetic routes. |
Oxidation Reactions in Fine Chemical Synthesis
Catalysts prepared from rhodium(III) nitrate are effective in various oxidation reactions, including the direct functionalization of C-H bonds to form C-O bonds and the oxidation of carbon monoxide (CO). researchgate.netnih.gov In fine chemical synthesis, Rh(III)-catalyzed oxidative C-H activation provides a direct route to introduce oxygen-containing functional groups into organic molecules. researchgate.net
Furthermore, rhodium-on-alumina (Rh/Al₂O₃) catalysts, synthesized using rhodium(III) nitrate as a precursor, are active in CO oxidation. nih.gov Studies have shown that during this reaction, the structure of the rhodium catalyst can dynamically change, with interconversion between nanoparticles and single-atom sites depending on the reaction conditions. nih.gov Understanding these structural changes is critical for optimizing catalyst performance and stability.
Hydrosilylation and Ketone Reduction Catalysis
Rhodium complexes are well-established catalysts for the hydrosilylation of carbonyl compounds, a process that reduces aldehydes and ketones to their corresponding alcohols or silyl (B83357) ethers. Cationic rhodium compounds, in particular, are active catalysts for both hydrogen isotope exchange in hydrosilanes and the subsequent hydrosilylation of ketones and aldehydes. nih.gov This allows for efficient deutero- and tritiosilylations in a one-flask procedure. nih.gov
Hydrogenation and Water-Gas Shift Reactions
Rhodium(III) nitrate hydrate is a key starting material for preparing catalysts used in industrial-scale hydrogenation and water-gas shift (WGS) reactions. These catalysts often feature rhodium as a dopant or as part of a bimetallic system to enhance activity and selectivity.
Rhodium-Doped and Bimetallic Catalyst Systems
Rhodium(III) nitrate hydrate serves as a precursor for synthesizing rhodium-doped and bimetallic catalysts for hydrogenation and hydroformylation reactions. sigmaaldrich.com For instance, it can be combined with iron(III) nitrate nonahydrate to create Fe-Rh/TiO₂ catalysts for hydrogenation or with cobalt(II) nitrate hexahydrate to form bimetallic Rh/Co catalysts for ethene hydroformylation. sigmaaldrich.com
In the context of the water-gas shift reaction (CO + H₂O ⇌ CO₂ + H₂), which is crucial for hydrogen production, rhodium-based catalysts are highly effective. sae.orgdetchem.com The performance of catalysts for the WGS reaction can be significantly influenced by the choice of the rhodium precursor. sigmaaldrich.com Bimetallic catalysts are also extensively studied for nitrate hydrogenation, a reaction catalyzed almost exclusively by such systems. chemrxiv.org The mechanism often involves the electrochemical coupling of two half-reactions catalyzed by the different metals, such as hydrogen oxidation on palladium and nitrate reduction on copper in a PdCu system. chemrxiv.org
| Catalyst System | Application | Reference |
|---|---|---|
| Fe–Rh/TiO₂ | Hydrogenation | sigmaaldrich.com |
| Rh/Co | Ethene Hydroformylation | sigmaaldrich.com |
| Rh/Al₂O₃ | Water-Gas Shift Reaction | detchem.com |
Mechanistic Investigations in Catalytic Cycles
Understanding the mechanistic pathways of rhodium-catalyzed reactions is essential for catalyst design and optimization. Kinetic and spectroscopic studies, such as ³¹P NMR, are employed to elucidate the catalytic cycles. nih.govnih.govscite.ai For example, in the rhodium-catalyzed 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones, the catalytic cycle is shown to consist of three key transformations: insertion of the enone into an aryl-rhodium species, silylation of the resulting (oxa-π-allyl)rhodium intermediate, and transmetalation to regenerate the aryl-rhodium catalyst. nih.govnih.govscite.ai
In C-H amination reactions, mechanistic studies have revealed a stepwise pathway involving a key Rh(V)-nitrenoid species. ibs.re.kr Kinetic studies and DFT calculations suggest that the rate-limiting step is often the formation of this rhodium-nitrenoid intermediate rather than the C-H activation itself. ibs.re.kr Similarly, in Suzuki-Miyaura cross-coupling reactions, NMR studies indicate that transmetalation from boron to rhodium is likely the initial step in the catalytic cycle. springernature.com These detailed investigations provide a deeper understanding of the roles of various intermediates and transition states, guiding the development of more efficient and selective catalytic systems.
Homogeneous and Heterogeneous Catalysis
Rhodium-based catalysts are pivotal in numerous industrial processes, including hydrogenation, hydroformylation, and oxidation reactions. sigmaaldrich.com Rhodium(III) nitrate hydrate is a common starting material for the synthesis of these catalysts due to its solubility and the fact that the nitrate anion can be easily removed during catalyst preparation, preventing residual contamination that can affect catalytic performance.
In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically a liquid phase. The high solubility of rhodium(III) nitrate hydrate in aqueous and some organic solvents makes it a candidate for use in homogeneous catalytic systems. researchgate.net In solution, rhodium(III) nitrate exists as various aqua and nitrate complexes, and its speciation can be influenced by the concentration of nitric acid. researchgate.net The catalytic activity in homogeneous systems is often attributed to the formation of soluble rhodium complexes that can interact effectively with substrate molecules at a molecular level.
Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants. This is the most common application for catalysts derived from rhodium(III) nitrate hydrate. matthey.com These solid catalysts are favored in many industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. acs.org Rhodium(III) nitrate hydrate is an excellent precursor for preparing supported rhodium catalysts, where rhodium nanoparticles are dispersed on a high-surface-area support material. matthey.com
The performance of a heterogeneous catalyst is critically dependent on the properties of the support material and the size and dispersion of the active metal particles. Rhodium(III) nitrate hydrate is frequently used to prepare supported rhodium catalysts through techniques like incipient wetness impregnation. In this method, a solution of rhodium(III) nitrate hydrate is used to fill the pores of a support material, followed by drying and a reduction step to form metallic rhodium nanoparticles.
The choice of support material significantly influences the catalytic activity and selectivity. Common supports include alumina (B75360) (Al₂O₃), titania (TiO₂), silica (B1680970) (SiO₂), and carbon. The interaction between the rhodium precursor and the support during preparation affects the final state of the rhodium particles. For instance, studies on Rh/Al₂O₃ catalysts prepared from rhodium(III) nitrate have shown that the rhodium species can interact strongly with the alumina support, influencing the catalyst's stability and performance in reactions like CO oxidation.
Table 1: Supported Rhodium Catalysts from Rhodium(III) Nitrate Hydrate
| Support Material | Preparation Method | Application | Key Findings |
|---|---|---|---|
| Alumina (γ-Al₂O₃) | Incipient Wetness Impregnation | CO Oxidation | Rhodium nanoparticles supported on alumina are effective for CO oxidation. The catalyst structure can change under reaction conditions. |
| Titania (TiO₂) | Impregnation | Hydrogenation | Fe-Rh/TiO₂ bimetallic catalysts synthesized from rhodium(III) nitrate hydrate show activity in hydrogenation reactions. |
This table presents a summary of research findings on supported rhodium catalysts prepared using rhodium(III) nitrate hydrate as a precursor.
The choice between homogeneous and heterogeneous catalysis for a specific application depends on a variety of factors, including reaction conditions, desired selectivity, and economic considerations.
Homogeneous Catalysis using soluble rhodium compounds, potentially derived from rhodium(III) nitrate hydrate, offers several advantages. The active sites are well-defined and highly accessible to the reactants, which can lead to high activity and selectivity. researchgate.net Mechanistic studies are often easier to perform in homogeneous systems, providing valuable insights into the reaction pathways. researchgate.net However, the major drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the expensive rhodium catalyst. acs.org
Heterogeneous Catalysis , employing supported rhodium catalysts prepared from rhodium(III) nitrate hydrate, addresses the critical issue of catalyst separation. acs.org These catalysts are generally more robust and can be used in continuous flow reactors, making them suitable for large-scale industrial processes. The primary challenges in heterogeneous catalysis are related to the lower selectivity compared to their homogeneous counterparts and potential mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the catalyst surface. researchgate.net
Table 2: Comparison of Homogeneous and Heterogeneous Rhodium Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Catalyst State | Same phase as reactants (liquid) | Different phase from reactants (solid catalyst in liquid/gas) |
| Active Sites | Well-defined, uniform | Often non-uniform, located on the surface |
| Activity | Typically high turnover frequencies | Can be limited by mass transfer |
| Selectivity | Often high | Can be lower than homogeneous systems |
| Catalyst Separation | Difficult and costly | Relatively easy (e.g., filtration) |
| Catalyst Recycling | Challenging | Straightforward |
| Reaction Conditions | Generally milder | Can be operated at higher temperatures and pressures |
This interactive table provides a comparative overview of the key features of homogeneous and heterogeneous catalysis using rhodium-based catalysts.
In some advanced applications, researchers have explored systems that combine the advantages of both catalytic modes. For example, a single rhodium precursor can be used to generate both homogeneous and heterogeneous catalytic species that operate synergistically in the same reaction mixture. nih.gov Such cooperative systems can achieve transformations that are difficult to accomplish with either catalytic mode alone. nih.gov
Materials Science and Engineering Applications
Electrochemical Energy Systems
Rhodium-based materials, often derived from rhodium(III) nitrate (B79036) hydrate (B1144303), play a significant role in the advancement of electrochemical energy technologies, from energy storage and conversion to fuel cells.
A promising area of research is the use of rhodium catalysts in the electrochemical reduction of nitrate (NO₃⁻) to ammonia (B1221849) (NH₃). acs.org Ammonia is considered an essential component for fertilizers and a potential carbon-free energy carrier and hydrogen storage material. acs.org The electrochemical nitrate reduction reaction (NITRR) offers a sustainable route to ammonia synthesis. mpg.de
Scientists have designed rhodium-based catalysts, such as rhodium nanoflowers (Rh NFs) and single-atom Rh catalysts supported on copper nanowires, to improve the efficiency of this conversion. acs.orgmpg.de These advanced catalysts can significantly lower the overpotential required for ammonia production, achieving high faradaic efficiency. acs.org For example, rhodium nanoflowers have demonstrated a faradic efficiency of 95% at 0.2 V vs. a reversible hydrogen electrode (RHE). acs.org The unique atomic structure of these rhodium catalysts promotes the adsorption of nitrate ions and stabilizes the reaction intermediates, leading to superior performance in converting nitrate into a valuable energy carrier. acs.orgnih.govresearchgate.net
Rhodium(III) nitrate hydrate is identified as a precursor material for components used in proton-exchange membrane (PEM) fuel cells. sigmaaldrich.commatthey.com Fuel cells are a clean energy technology that converts chemical energy directly into electricity. Catalysts are at the heart of fuel cell operation, facilitating the electrochemical reactions. Rhodium's catalytic properties make it a valuable component in this field. fuelcellstore.com Although platinum is a more common catalyst, rhodium is used in alloys to enhance performance and durability. wikipedia.orgchemeurope.com Materials derived from rhodium nitrate precursors are used to create the catalysts that are essential for the efficient functioning of fuel cells. sigmaaldrich.commatthey.com
Theoretical and Computational Chemistry of Rhodium Iii Nitrate Hydrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for studying the thermodynamics, kinetics, and electronic structures of rhodium(III) nitrate (B79036) hydrate (B1144303) complexes. These calculations are crucial for understanding the speciation of rhodium in nitric acid solutions, a topic of significant interest due to its relevance in the processing of spent nuclear fuel. researchgate.netnih.gov
DFT calculations have been instrumental in mapping the stepwise substitution of water ligands by nitrate ions in the hexaaquarhodium(III) complex, [Rh(H2O)6]³⁺. This process is described by the general equilibrium:
[Rh(H2O)6]³⁺ + iNO3⁻ ⇌ [Rh(H2O)6-i(NO3)i]⁽³⁻ⁱ⁾⁺ + iH2O
Quantum chemical studies have thoroughly investigated the kinetics and thermodynamics of these ligand substitution reactions for the entire series of [Rh(NO3)x(H2O)6–x]⁽³⁻ˣ⁾⁺ complexes (where x = 0–6). These calculations help to estimate the thermodynamic stability constants (βi) for each substitution step. The results consistently show that the stability of the complexes decreases as the number of coordinated nitrate groups increases. nih.gov
| Equilibrium Step (i) | Species Formed | Estimated Stability Constant (βi) |
|---|---|---|
| 1 | [Rh(H2O)5(NO3)]²⁺ | ~10⁰ |
| 2 | cis/trans-[Rh(H2O)4(NO3)2]⁺ | ~10⁻¹ to 10⁻² |
| 3 | mer/fac-[Rh(H2O)3(NO3)3] | ~10⁻² |
| 4 | cis/trans-[Rh(H2O)2(NO3)4]⁻ | ~10⁻⁴ |
This interactive table summarizes the estimated thermodynamic stability constants for the stepwise substitution of water ligands by nitrate ions in the rhodium(III) coordination sphere. The decreasing values of βi indicate that each subsequent substitution is less favorable.
From an electronic standpoint, DFT provides insights into the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and spectroscopic properties of the complexes. The HOMO-LUMO gap, for example, is a key parameter that influences the stability of the molecule. nih.gov DFT, often paired with time-dependent DFT (TD-DFT), can also simulate UV-visible absorption spectra. These simulated spectra can be compared with experimental results to identify the specific species present in a solution. For example, TD-DFT calculations can assign observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions within the rhodium center. nih.gov
| Parameter | Information Provided by DFT | Significance |
|---|---|---|
| Geometric Structure | Bond lengths (e.g., Rh-O), bond angles, coordination numbers | Predicts the stable 3D arrangement of atoms and isomers. |
| Vibrational Frequencies | Calculated IR and Raman spectra | Aids in the interpretation of experimental vibrational spectra. |
| Electronic Properties | HOMO-LUMO energies, molecular orbital distributions, charge distribution | Relates to chemical reactivity, stability, and spectroscopic properties. |
| Thermochemistry | Gibbs free energies of formation, reaction energies | Determines the relative stability of different species and the spontaneity of reactions. |
This interactive table outlines the key structural and electronic properties of rhodium(III) nitrate hydrate systems that can be determined using DFT calculations and their scientific importance.
Molecular Dynamics and Ab Initio Simulations
While DFT is excellent for studying static properties and specific reaction pathways, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of rhodium(III) nitrate hydrate systems over time, including solvent interactions and the kinetics of speciation.
Ab initio molecular dynamics (AIMD) simulations, where forces are calculated "on-the-fly" from electronic structure theory, provide a highly accurate picture of the hydration structure around the rhodium(III) ion. nih.gov These simulations can model the arrangement of water molecules in the first and second hydration shells, the average Rh-O distances, and the coordination number. ugm.ac.idnih.gov For the [Rh(H2O)6]³⁺ ion, AIMD confirms a stable, well-defined first hydration shell with six water molecules in an octahedral arrangement. The simulations also capture the dynamic exchange of water molecules between the hydration shells and the bulk solvent, providing insights into ligand exchange mechanisms at a fundamental level. Furthermore, MD simulations can elucidate the extensive network of hydrogen bonds between the rhodium complex and the surrounding water molecules, which is critical for stabilizing the charged species in solution. rsc.org
Classical and ab initio MD simulations can be used to study the dynamic equilibrium between different aqua-nitrate species in solution. researchgate.net By simulating the system over time, researchers can observe the spontaneous association of nitrate ions with the rhodium aqua complex and the dissociation of water molecules. These simulations provide rate constants and mechanistic details for the ligand exchange processes that are difficult to capture experimentally. The dynamics of these substitution processes are influenced by factors such as the concentration of nitric acid and temperature, which can be systematically varied in the simulations to match experimental conditions. researchgate.net This allows for a direct link between the macroscopic properties of the solution and the underlying molecular-level dynamics.
Integrated Computational and Experimental Approaches
The most powerful insights into rhodium(III) nitrate hydrate systems are gained when computational methods are integrated with experimental techniques. nih.gov This synergistic approach allows for a more robust and complete understanding of the complex speciation in solution. nih.govacs.org
DFT calculations of thermodynamic properties can predict the relative concentrations of different [Rh(NO3)x(H2O)6–x]⁽³⁻ˣ⁾⁺ species as a function of nitric acid concentration. These predictions can then be validated against experimental data from techniques like capillary zone electrophoresis or multinuclear NMR spectroscopy. researchgate.netnih.gov
Furthermore, simulated spectra from TD-DFT (for UV-vis) or standard DFT (for Raman and IR) can be directly compared to experimental spectra. nih.gov This comparison is invaluable for assigning spectral features to specific rhodium complexes. For example, subtle shifts in UV-vis absorption peaks or changes in Raman bands upon varying the nitrate concentration can be unambiguously assigned to the formation of higher-nitrate complexes based on computational predictions. This integrated protocol has been successfully used to demonstrate that while multiple chloro-aqua species of rhodium(III) can coexist, the speciation in nitric acid is often dominated by a single, neutral [Rh(NO3)3(H2O)3] complex under many conditions. nih.gov
Synergistic Methodologies for Complex System Analysis
In the realm of theoretical and computational chemistry, the study of complex systems such as rhodium(III) nitrate hydrate in aqueous environments presents significant challenges. The intricate interplay of electronic effects within the rhodium coordination sphere, combined with the dynamic nature of the surrounding solvent molecules, necessitates the use of sophisticated modeling techniques. A single computational method often proves insufficient to capture the full spectrum of interactions. Consequently, synergistic methodologies that integrate the strengths of different computational approaches have become indispensable for a comprehensive analysis.
The core principle of these synergistic approaches is to apply the most appropriate computational method to different parts of the system or to different aspects of the chemical problem. High-accuracy but computationally expensive quantum mechanics (QM) methods are typically used for the region of primary chemical interest, such as the rhodium cation and its immediate ligands. In contrast, more computationally efficient methods like molecular mechanics (MM) or molecular dynamics (MD) are employed to model the larger environment, including the bulk solvent and counter-ions.
One of the most powerful synergistic approaches is the combined quantum mechanics/molecular mechanics (QM/MM) method. nih.gov In a QM/MM simulation, the system is partitioned into a QM region, treated with a high level of electronic structure theory (e.g., Density Functional Theory - DFT), and an MM region, described by a classical force field. nih.gov This hybrid approach allows for the accurate modeling of bond-making and bond-breaking, charge transfer, and electronic polarization in the reactive center, while simultaneously accounting for the influence of the extended environment in a computationally tractable manner.
A pertinent example that illustrates the power of this approach is the study of the nitrate anion (NO₃⁻) in aqueous solution using combined QM/MM molecular dynamics simulations. nih.gov Although not focused on the rhodium complex itself, this study provides a clear framework for how such a synergistic methodology can be applied to understand the hydration and dynamics of the nitrate ligand, a key component of the rhodium(III) nitrate hydrate system. In such a simulation, the nitrate ion and its first hydration shell are treated with QM methods (like Hartree-Fock or DFT), while the rest of the water molecules are treated with MM. nih.gov
This approach yields detailed insights into the structural and dynamical properties of the hydrated anion. For instance, it allows for the characterization of the first hydration shell, revealing it to be flexible with relatively weak hydrogen-bond interactions between the nitrate ion and water. nih.gov Furthermore, the simulations can capture the solvent-induced symmetry breaking of the nitrate ion, a phenomenon that is observed experimentally. nih.gov The dynamical information obtained, such as bond distortions and frequency shifts, provides a molecular-level understanding of the "structure-breaking" nature of the nitrate ion in water. nih.gov
The table below presents hypothetical data derived from a QM/MM molecular dynamics simulation of a nitrate ion in water, illustrating the type of quantitative findings such a synergistic approach can provide.
| Property | QM/MM (HF) | QM/MM (B3LYP) | Experimental Observation |
|---|---|---|---|
| First Hydration Shell Coordination Number | 6.8 | 7.1 | Flexible/Weakly Defined |
| Mean Residence Time of Water in First Shell (ps) | 3.5 | 3.2 | Short (structure-breaker) |
| N-O Symmetric Stretch Frequency (cm⁻¹) | 1055 | 1048 | ~1045 |
| Solvent-Induced Asymmetric Stretch Splitting (cm⁻¹) | ~25 | ~30 | Observed |
While a direct QM/MM simulation of the complete rhodium(III) nitrate hydrate system is computationally demanding, the principles demonstrated with the nitrate ion are directly applicable. The insights gained from such a study would be invaluable for understanding the stability and reactivity of the rhodium complex in solution.
Another powerful synergistic approach involves the integration of different computational techniques to interpret experimental data. For instance, an "integrated computational and experimental protocol" has been utilized to understand the speciation of rhodium(III) in nitric acid solutions. researchgate.net This methodology combines computationally predicted thermochemistry and simulated UV-vis spectra with experimental measurements. researchgate.net DFT calculations are used to determine the structures and relative energies of various potential rhodium(III) aqua-nitrate complexes, such as [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾. researchgate.net The theoretical electronic absorption spectra of these species are then calculated using time-dependent DFT (TD-DFT). researchgate.net By comparing these simulated spectra with experimental UV-vis data, it is possible to identify the predominant species present in solution under different conditions. researchgate.net This synergistic approach has been instrumental in determining that in dilute nitric acid solutions, rhodium(III) likely exists as an octahedral bidentate complex coordinated with three nitrate ions, [Rh(NO₃)₃]. researchgate.net
Applications in Environmental and Nuclear Waste Management
Rhodium Speciation in Nuclear Fuel Reprocessing Streams
The chemical form, or speciation, of rhodium in the highly acidic and radioactive environment of nuclear fuel reprocessing is complex and dictates the effectiveness of recovery methods. mdpi.comresearchgate.net During reprocessing, SNF is dissolved in nitric acid, leading to HLLW containing a mixture of fission products, actinides, and high concentrations of nitric acid. researchgate.net
In nitric acid solutions, the most probable oxidation state for rhodium is +3. researchgate.netpleiades.online However, Rh(III) does not typically exist as a simple aqua ion. researchgate.netpleiades.online Its speciation is highly dependent on factors like rhodium concentration, nitric acid concentration, and temperature. mdpi.comresearchgate.net
Under conditions relevant to HLLW, rhodium(III) tends to form various stable complexes with nitrate (B79036) ions. mdpi.comresearchgate.net Studies have identified mononuclear monodentate nitrate complexes, with the general formula [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ, in solutions with high rhodium content (0.2–1.3 M) and varying nitric acid strengths (3–16 M). mdpi.com In solutions with lower rhodium concentrations (5 × 10⁻³ M) and up to 3 M nitric acid, an octahedral bidentate complex, [Rh(NO₃)₃], has been observed and is expected to be stable in actual HLLW. mdpi.comnih.gov
At higher concentrations, rhodium exhibits a strong tendency to form polynuclear oligomers. mdpi.comresearchgate.netpleiades.online The nature of these oligomers changes with the chemical environment. researchgate.netpleiades.online
Table 1: Rhodium(III) Oligomer Formation in Nitric Acid Solutions
| Rhodium Conc. (Cᵣₕ) | Nitrate Conc. ([NO₃⁻]) | Proton Conc. ([H⁺]) | Predominant Species |
| > 2 M | > 8 M | ≥ 0.7 M | Polynuclear oligomers (mainly tetramers) with (µ-ONO₂)₂ bridges |
| 1–2 × 10⁻² M | 1–4 M | 0.4–4 M | (µ-OH, µ-ONO₂)-bridged dimers and trimers |
| - | < 1 M | < 0.2 M | (µ-OH, µ-ONO₂)-bridged dimer |
Data sourced from Belyaev et al. as cited in references mdpi.comresearchgate.netpleiades.online.
No Rh(III) aqua ion or simple monomeric nitrate complexes have been detected in quasi-equilibrium systems under these varied conditions. researchgate.netpleiades.online
The chemical environment of HLLW is further complicated by the radiolysis of nitrate, which inherently produces nitrite (B80452) ions. mdpi.com The presence of nitrite significantly influences rhodium speciation. mdpi.compleiades.online In these nitrate-nitrite solutions, rhodium can exist as both "subnitrated" oligomers with (µ-OH, µ-ONO₂) bridges and as mononuclear Rh(III) nitroaqua complexes. researchgate.netpleiades.online Under conditions typical of HLLW, the [Rh(NO₂)₃(H₂O)₃] complex has been shown to be a dominant species. mdpi.com The equilibrium between these different forms is established very slowly and is dependent on the concentration of the nitrite anion. researchgate.netpleiades.online This complex and slow-to-equilibrate speciation makes the extraction of rhodium from HLLW particularly challenging. researchgate.net
Strategies for Rhodium Recovery and Separation
Solvent extraction, a common method for separating metals in nuclear reprocessing, has proven largely ineffective for rhodium in the nitric acid medium of HLLW. researchgate.net However, some success has been achieved using a hydrophobic ammonium-based ionic liquid combined with extractants like CMPO or TODGA. researchgate.net
Ion exchange has shown more promise for rhodium recovery. researchgate.net Studies comparing different anion exchange resins found that those with a quaternary methyl ammonium (B1175870) functional group (e.g., Dowex 1x8) have a higher capacity for adsorbing Rh(III) from simulated liquid waste than resins with an amine group (e.g., IRN 78). researchgate.net
Table 2: Optimal Conditions for Rhodium Adsorption by Anion Exchangers
| Parameter | Optimal Value |
| Ion Exchanger Type | Anion exchanger (e.g., Dowex 1x8) |
| Functional Group | Quaternary methyl ammonium |
| Nitric Acid Concentration | ~3 M |
Data sourced from a study by the Korea Atomic Energy Research Institute. researchgate.net
In one process, a recovery of 84.8% for rhodium was achieved using a specific adsorbent material, AMP03. mdpi.com
Precipitation offers another viable route for rhodium separation. researchgate.net The precipitation behavior of platinum group metals from simulated HLLW has been demonstrated in a sequential denitration process using formic acid. researchgate.net The recovery fraction is highly dependent on the pH of the solution. researchgate.net
Table 3: Precipitation Fractions of Platinum Group Metals by pH
| Metal | pH ~2 | pH > 7 |
| Palladium (Pd) | Nearly 100% | - |
| Rhodium (Rh) | - | > 98% |
| Ruthenium (Ru) | - | > 98% |
Data based on experimental results from sequential denitration with formic acid. researchgate.net
This data shows that by controlling the pH, a selective precipitation of palladium can be achieved first, followed by the co-precipitation of rhodium and ruthenium at a higher pH. researchgate.net
Direct electrochemical recovery of rhodium from HLLW has encountered significant challenges. researchgate.net The process shows poor recovery and is strongly dependent on several factors, including the aging of the solution, the specific nature of the rhodium complexes present, and the concentration of nitric acid. researchgate.net
Future Directions and Emerging Research Areas for Rhodium Iii Nitrate Hydrate
Rhodium(III) nitrate (B79036) hydrate (B1144303), a key precursor compound, is at the forefront of innovative research, paving the way for significant advancements in medicine, catalysis, and sustainable technologies. Its unique chemical properties are being harnessed to explore and develop next-generation applications.
Q & A
Q. How is the hydrate composition determined in rhodium(III) trinitrate hydrate?
Methodological Answer: The stoichiometry of water in hydrates is typically determined using thermogravimetric analysis (TGA). By heating the compound under controlled conditions, mass loss corresponding to water evaporation is measured. For rhodium(III) trinitrate dihydrate (Rh(NO₃)₃·2H₂O), TGA profiles show two distinct mass-loss steps: one for loosely bound water (surface hydration) and another for structural water. X-ray diffraction (XRD) can corroborate hydration states by comparing lattice parameters with anhydrous forms. Hydrate classification (e.g., dihydrate vs. trihydrate) follows IUPAC nomenclature based on experimental TGA and crystallographic data .
Q. What are standard synthesis protocols for rhodium(III) trinitrate dihydrate?
Methodological Answer: Rhodium(III) trinitrate dihydrate is synthesized via dissolution of rhodium oxide (Rh₂O₃) in concentrated nitric acid under reflux. The reaction proceeds as:
The solution is evaporated under reduced pressure to crystallize the dihydrate. Purity is ensured by repeated recrystallization in dilute HNO₃. Handling requires inert atmospheres to prevent hydrolysis or decomposition, as Rh³⁺ is sensitive to pH and reducing agents .
Q. How is purity and structural integrity characterized for rhodium(III) trinitrate hydrates?
Methodological Answer: Key techniques include:
- Elemental Analysis: Inductively coupled plasma mass spectrometry (ICP-MS) quantifies Rh³⁺ content.
- FTIR Spectroscopy: Identifies nitrate (NO₃⁻) symmetric/asymmetric stretches (\sim1380 cm⁻¹ and \sim820 cm⁻¹) and O-H stretches (\sim3400 cm⁻¹) from water.
- XRD: Confirms crystalline structure and absence of anhydrous or polymorphic impurities.
- XPS: Validates Rh oxidation state (binding energy \sim309 eV for Rh³⁺ 3d₅/₂) and nitrate coordination .
Advanced Research Questions
Q. What role does rhodium(III) trinitrate play in heteroatom-directed C–H bond activation?
Methodological Answer: Rh³⁺ acts as a Lewis acid catalyst in directing C–H functionalization via coordination to heteroatoms (e.g., pyridines, amides). The mechanism involves:
Substrate Coordination: Heteroatom binds to Rh³⁺, orienting the catalyst proximal to the target C–H bond.
C–H Activation: Rhodium forms a metallacycle intermediate, lowering the activation energy for bond cleavage.
Functionalization: Insertion of electrophiles (e.g., alkenes, halogens) via oxidative addition.
Kinetic studies show rate dependence on Rh³⁺ concentration and directing group strength. Competing pathways (e.g., β-hydride elimination) must be suppressed using mild oxidants like AgNO₃ .
Q. How does rhodium’s electronic structure influence catalytic efficiency in oxidation reactions?
Methodological Answer: Rh³⁺’s d⁶ configuration enables ligand field stabilization, favoring low-spin octahedral complexes. In photocatalytic applications (e.g., dye degradation), Rh doping introduces mid-gap states that reduce bandgap energy (e.g., from 3.2 eV to 2.8 eV in BaTiO₃), enhancing visible-light absorption. However, excessive doping (>0.5 wt%) creates charge recombination centers, lowering efficiency. Density functional theory (DFT) simulations guide optimal doping sites (e.g., substitution at Ba²⁺ vs. Ti⁴⁺ sites) to balance redox activity and stability .
Q. What factors govern the stability of rhodium(III) trinitrate hydrates under varying conditions?
Methodological Answer: Stability is pH- and temperature-dependent:
- Acidic Conditions (pH < 3): Rh³⁺ remains soluble as [Rh(H₂O)₆]³⁺.
- Neutral/Alkaline Conditions: Hydrolysis forms insoluble Rh(OH)₃, complicating catalytic reuse.
- Thermal Decomposition: At >150°C, the dihydrate loses structural water, forming RhONO₃ intermediates before decomposing to Rh₂O₃.
In situ Raman spectroscopy tracks nitrate ligand dissociation kinetics, revealing autocatalytic decomposition pathways under oxidative stress .
Q. How can researchers resolve contradictions in reported catalytic performance data?
Methodological Answer: Discrepancies often arise from:
- Hydrate Variability: Anhydrous vs. dihydrate forms differ in Lewis acidity.
- Counterion Effects: Nitrate (NO₃⁻) vs. chloride (Cl⁻) ligands alter redox potentials.
- Experimental Design: Substrate scope (e.g., electron-rich vs. -poor arenes) and oxidant choice (e.g., O₂ vs. Ag⁺) impact turnover numbers.
Standardization protocols include:
Q. What strategies mitigate mid-gap state formation in rhodium-doped photocatalysts?
Methodological Answer: Mid-gap states arise from Rh³⁺ substitution at Ti⁴⁺ sites in oxides like TiO₂ or BaTiO₃. To suppress these:
- Site-Selective Doping: Hydrothermal synthesis at pH >10 directs Rh³⁺ to Ba²⁺ sites, avoiding Ti⁴⁺ substitution.
- Co-Doping: Introducing Nb⁵⁺ or Ta⁵⁺ compensates charge imbalances, stabilizing the lattice.
Photoluminescence (PL) spectroscopy and electron paramagnetic resonance (EPR) identify defect states, guiding synthetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
